5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol
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Overview
Description
5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol is an organic compound with a complex structure that includes a benzene ring substituted with hydroxyethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyethyl group, yielding 2-methoxyphenol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products
Oxidation: 5-(2-Carboxyethyl)-2-methoxybenzene-1,3-diol
Reduction: 2-Methoxyphenol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism by which 5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
5-(2-Hydroxyethyl)-4-methylthiazole: Contains a thiazole ring instead of a benzene ring, leading to different chemical properties and applications.
Uniqueness
5-(2-Hydroxyethyl)-2-methoxybenzene-1,3-diol is unique due to the presence of both hydroxyethyl and methoxy groups on the benzene ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C9H12O4/c1-13-9-7(11)4-6(2-3-10)5-8(9)12/h4-5,10-12H,2-3H2,1H3 |
InChI Key |
GDGUXPASNWGBJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1O)CCO)O |
Canonical SMILES |
COC1=C(C=C(C=C1O)CCO)O |
Synonyms |
3,5-dihydroxy-4-methoxy phenethyl alcohol alphitol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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